3,4-Dibromothiophene-2-carbaldehyde

Descripción general

Descripción

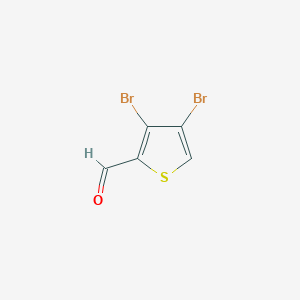

3,4-Dibromothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms and an aldehyde group attached to the thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dibromothiophene-2-carbaldehyde can be synthesized from commercially available 3,4-dibromothiophene. The synthesis typically involves a lithiation step followed by formylation. In a common procedure, 3,4-dibromothiophene is treated with a strong base such as n-butyllithium to generate the corresponding lithium salt, which is then reacted with dimethylformamide to introduce the formyl group, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dibromothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Electrophilic Substitution: The presence of bromine atoms makes the compound reactive towards nucleophiles, allowing for substitution reactions.

Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Lithiation: n-Butyllithium is commonly used for lithiation.

Formylation: Dimethylformamide is used for introducing the formyl group.

Oxidation: Oxidizing agents like potassium permanganate can be used

Actividad Biológica

3,4-Dibromothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological effects, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activities

This compound and its derivatives have been investigated for various biological activities, including:

- Antibacterial Activity : Several studies have demonstrated that thiophene derivatives exhibit potent antibacterial properties. For instance, one derivative showed an IC50 value of 29.7 µg/mL against Pseudomonas aeruginosa, outperforming the standard antibiotic streptomycin (IC50 = 35.2 µg/mL) .

- Antioxidant Properties : The compound has also been recognized for its ability to scavenge nitric oxide (NO), with an IC50 value of 45.6 µg/mL, indicating its potential as an antioxidant agent .

- Enzyme Inhibition : Some derivatives have shown promising urease inhibition, with one compound exhibiting an IC50 of 27.1 µg/mL . This suggests potential applications in treating conditions like urinary tract infections.

The mechanism through which this compound exerts its biological effects involves interactions with various cellular targets:

- Enzyme Interaction : The bromine atoms in the compound enhance its reactivity, allowing it to interact with enzymes and receptors involved in biochemical pathways . This interaction can lead to modulation of metabolic processes.

- Structural Activity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups enhances antibacterial activity against Gram-negative bacteria, while electron-donating groups are more effective against Gram-positive bacteria .

Case Studies and Research Findings

Numerous studies have explored the biological activities of thiophene derivatives, including this compound. Below are summarized findings from key research:

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Dibromothiophene-2-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its dual halogen substitution pattern combined with the aldehyde group enhances its reactivity, allowing for:

- Electrophilic Substitution: The bromine atoms increase the compound's reactivity towards nucleophiles.

- Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming diverse derivatives.

- Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Conductive Polymers: It can be used as a precursor for synthesizing conductive polymers and materials due to its electronic properties.

- Supercapacitors: The compound has been utilized in the development of supercapacitors for energy storage applications .

Medicinal Chemistry

Research indicates that thiophene derivatives, including this compound, can exhibit biological activities that are beneficial in drug development:

- Pharmaceutical Intermediates: It is employed in the synthesis of thiophene-based ligands that interact with estrogen receptors, showing potential therapeutic effects .

- Anticancer Research: The compound's derivatives are being investigated for their efficacy against various cancer types due to their ability to induce apoptosis in cancer cells .

Case Study 1: Synthesis of Thiophene-Based Estrogen Receptor Ligands

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized thiophene-based ligands from this compound. These ligands demonstrated enhanced binding affinity and selectivity towards estrogen receptors compared to traditional compounds, indicating their potential as therapeutic agents for hormone-related diseases .

Case Study 2: Development of Conductive Polymers

A recent investigation into conductive polymers highlighted the use of this compound as a building block. The resulting polymers exhibited improved conductivity and stability, making them suitable for applications in organic electronics and sensors .

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Bromothiophene | Monobromo thiophene | Contains only one bromine atom |

| 2-Bromothiophene | Monobromo thiophene | Bromine substitution at position 2 |

| Thiophene-2-carbaldehyde | Unsubstituted thiophene | Lacks halogen substitution |

| 3,4-Dichlorothiophene | Dichloro thiophene | Contains chlorine instead of bromine |

The presence of two bromine atoms in this compound allows for broader synthetic applications and potential biological activities that are not present in compounds with fewer halogen substitutions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dibromothiophene-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination of thiophene-2-carbaldehyde derivatives. A regioselective bromination protocol using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl₄) at 0–25°C is commonly employed. For example, analogous thiophene bromination methods (e.g., 2,5-dibromothieno[3,2-b]thiophene) suggest controlling stoichiometry and temperature to avoid over-bromination . Characterization via -NMR and IR spectroscopy is critical to confirm regiochemistry. Yields (>70%) are optimized by slow addition of brominating agents and inert atmosphere conditions to prevent side reactions.

Q. How should researchers characterize this compound, and what spectral data are critical?

Methodological Answer: Full characterization requires:

- -NMR : Peaks for the aldehyde proton (~9.8–10.2 ppm) and thiophene protons (downfield shifts due to bromine’s electron-withdrawing effects).

- -NMR : Carbonyl carbon (~180–185 ppm) and brominated thiophene carbons (distinct splitting patterns).

- IR Spectroscopy : Strong C=O stretch (~1680–1700 cm⁻¹) and C-Br stretches (~550–650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (263.92 g/mol) and isotopic patterns consistent with two bromine atoms.

Refer to standardized experimental procedures for thiophene derivatives, ensuring comparison with literature data .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Storage : In airtight, light-sensitive containers at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

General guidelines for brominated aromatic compounds emphasize rigorous hazard assessments and emergency preparedness .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during bromination of thiophene derivatives?

Methodological Answer: Discrepancies in regioselectivity often arise from solvent polarity, catalyst use, or substituent electronic effects. For 3,4-dibromination:

- Computational Modeling : Use DFT calculations to predict electron density distribution and bromine attack sites.

- Competitive Experiments : Compare kinetic vs. thermodynamic control by varying reaction time and temperature.

- Isotopic Labeling : Track bromine incorporation via -NMR (if accessible).

Cross-validate findings with X-ray crystallography or 2D-NMR (e.g., NOESY) to resolve positional ambiguities .

Q. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

- Stabilizers : Add radical inhibitors (e.g., BHT) to mitigate light-induced decomposition.

- Purity Checks : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation products.

- Lyophilization : For aqueous-sensitive samples, lyophilize under vacuum and store under argon.

Studies on analogous aldehydes (e.g., 4-hydroxybenzaldehyde) highlight the importance of low-temperature storage and moisture control .

Q. How can this compound serve as a precursor in heterocyclic synthesis?

Methodological Answer:

- Suzuki Coupling : Use Pd catalysts to replace bromine with aryl/hetaryl groups for π-conjugated systems.

- Aldol Condensation : React with active methylene compounds (e.g., malononitrile) to form extended heterocycles.

- Coordination Chemistry : The aldehyde group can act as a ligand for transition metals (e.g., Cu or Pd complexes).

Case studies on thiophene-2-carbaldehyde derivatives demonstrate applications in optoelectronic materials and pharmaceutical intermediates .

Propiedades

IUPAC Name |

3,4-dibromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-3-2-9-4(1-8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCFUWPEUHXQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502550 | |

| Record name | 3,4-Dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32896-02-9 | |

| Record name | 3,4-Dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32896-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.